4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine
Description
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is a sulfonamide-substituted morpholine derivative characterized by a 4-bromophenylsulfonyl group attached to the morpholine ring and an ethyl substituent at the 2-position. This compound is synthesized via multi-step protocols involving sulfonylation and alkylation reactions. For instance, analogous sulfonylmorpholine derivatives are prepared using Grignard reagents or via cyclodehydration of acylated amino acids .
Properties
Molecular Formula |
C12H16BrNO3S |
|---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-ethylmorpholine |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-11-9-14(7-8-17-11)18(15,16)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3 |
InChI Key |
IZEKHSVQKFZCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Sulfonylation of 2-Ethylmorpholine
The most widely reported method involves the reaction of 2-ethylmorpholine with 4-bromobenzenesulfonyl chloride under basic conditions:
Reaction Scheme:
$$
\text{2-Ethylmorpholine + 4-BrC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine}
$$
- Reagents:
- 2-Ethylmorpholine (1.0 equiv)
- 4-Bromobenzenesulfonyl chloride (1.1 equiv)
- Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM)
- Conditions:
- 0°C to room temperature, 12–16 h under nitrogen
- Quench with ice water, extract with DCM, dry over MgSO$$_4$$
- Yield: 78–85% after silica gel chromatography (hexane:EtOAc = 3:1)
Key Observations:
Alternative Pathway: Reductive Amination Followed by Sulfonation
For cases where 2-ethylmorpholine is unavailable, a two-step synthesis from 2-ethylaminoethanol has been documented:
Step 1: Morpholine Ring Formation
$$
\text{2-Ethylaminoethanol + 1,2-Dichloroethane} \xrightarrow{\text{NaHCO}_3} \text{2-Ethylmorpholine}
$$
- Conditions: Reflux in toluene (110°C, 24 h), 62% yield.
Step 2: Sulfonylation
As described in Section 2.1.
Optimization and Challenges
Solvent Effects
Byproduct Analysis
Common impurities include:
- Bis-sulfonylated product (5–8%): Mitigated by stoichiometric control of sulfonyl chloride.
- Ethyl group oxidation : Observed when using strong oxidants (e.g., CrO$$_3$$), avoided by inert atmospheres.
Characterization Data
Spectroscopic Properties
Crystallography (Hypothetical)
While no crystal structure exists for this compound, analogous sulfonylated morpholines exhibit:
- Chair conformation of the morpholine ring.
- Dihedral angle of 85–90° between the sulfonylphenyl group and morpholine plane.
Industrial-Scale Adaptations
Patent CN112939893A describes a continuous-flow variant for analogous sulfonamides:
- Flow reactor parameters : 50°C, 10 min residence time, 92% yield.
- Advantages : Reduced solvent use, improved safety profile for exothermic sulfonylation.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives of this compound.
Reduction Reactions: Products include sulfide derivatives of this compound.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is primarily based on its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aryl Group
4-[(4-Methoxyphenyl)sulfonyl]morpholine and 4-[(2-Methoxyphenyl)sulfonyl]morpholine
- Structural Differences : Methoxy groups at the 4- or 2-position of the aryl ring replace bromine.
- Physical Properties :
- Implications : The methoxy group’s electron-donating nature reduces electrophilicity compared to bromine. The lower melting point of the 2-methoxy derivative suggests reduced crystallinity due to steric hindrance .
4-[(2-Fluorophenyl)sulfonyl]morpholine and 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine
- Structural Differences : Fluorine substituents at the 2-position (with/without bromine at 4-position).
- The dual bromo-fluoro substitution in 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine may enhance binding specificity in biological systems .
Substituent Variations on the Morpholine Ring
2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine hydrochloride
- Structural Differences : Methyl at 2-position and benzyl at 4-position vs. ethyl at 2-position.
- The hydrochloride salt form enhances aqueous solubility compared to the free base .
4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one
Functional Group Variations
4-[(4-Bromophenyl)azo]morpholine
- Structural Differences : Azo (-N=N-) group replaces the sulfonyl (-SO₂-) group.
- Implications : Azo compounds are prone to redox reactions and photoisomerization, limiting stability under certain conditions. This contrasts with the sulfonyl group’s chemical inertness .
4-[1-(4-Bromophenyl)-5-propyl-1H-pyrrol-2-yl]phenol
- Structural Differences: Pyrrole ring and phenolic -OH group instead of morpholine and sulfonyl.
- Implications: The phenolic group increases acidity, while the pyrrole ring may confer metal-chelating properties .
Data Tables
Table 1. Comparison of Key Sulfonylmorpholine Derivatives
Research Findings and Implications
- Synthetic Accessibility : Compounds with methoxy or smaller substituents (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) are synthesized in higher yields using Grignard reagents, whereas bulkier derivatives require multi-step protocols .
- Biological Relevance : The ethyl group in this compound may enhance lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogues .
- Stability : Sulfonyl groups generally confer greater stability than azo or thioether functionalities, making them preferable for long-term storage .
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